1,1,2,2-Tetrachlorotetrafluoropropane

描述

Contextualization of 1,1,2,2-Tetrachlorotetrafluoropropane within Halogenated Propane (B168953) Chemistry

Halogenated propanes, a class of hydrocarbons where some or all hydrogen atoms are replaced by halogens, have historically found applications as refrigerants, solvents, and fire extinguishing agents. researchgate.net The specific combination of chlorine and fluorine in tetrachlorotetrafluoropropane isomers results in compounds with distinct physical and chemical properties, such as high density and specific boiling points, when compared to their non-halogenated counterparts. nih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, lending these compounds significant thermal and chemical stability. nih.gov The presence of chlorine atoms provides sites for potential chemical reactions, making them of interest as intermediates in chemical synthesis. youtube.com

Significance of this compound in Contemporary Chemical Science and Engineering Research

While not as widely studied as some other halogenated compounds, tetrachlorotetrafluoropropane and its isomers are relevant in several areas of modern research. Their potential as building blocks for the synthesis of more complex fluorinated molecules is a key area of interest. echemi.com In chemical engineering, understanding the thermodynamic and transport properties of such compounds is crucial for process design and optimization in industries where halogenated hydrocarbons are used. Furthermore, the environmental fate and potential for degradation of these compounds are subjects of ongoing research, particularly in the context of persistent organic pollutants.

Overview of Isomeric Forms and Structural Considerations of Tetrachlorotetrafluoropropane Congeners

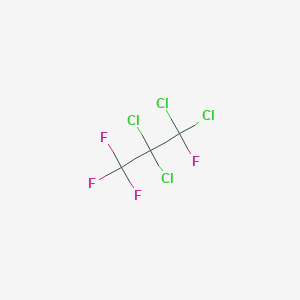

The molecular formula C₃Cl₄F₄ can represent several structural isomers, depending on the arrangement of the chlorine and fluorine atoms on the three-carbon propane chain. These isomers can exhibit different physical and chemical properties.

The name "this compound" can be ambiguous. In chemical literature and databases, this common name is often associated with the IUPAC name 1,1,2,2-Tetrachloro-1,3,3,3-tetrafluoropropane (CAS number 2268-44-2). guidechem.comnih.govepa.govchemicalbook.comresearchgate.net However, other isomers with the same molecular formula exist, each with a unique structure and systematic name. The table below details some of the known isomers of tetrachlorotetrafluoropropane.

| IUPAC Name | Common Name/Synonym | CAS Number | Molecular Formula |

| 1,1,2,2-Tetrachloro-1,3,3,3-tetrafluoropropane | This compound | 2268-44-2 | C₃Cl₄F₄ |

| 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane | - | 2268-46-4 | C₃Cl₄F₄ |

| 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane | 1,2,2,3-Tetrachlorotetrafluoropropane | 677-68-9 | C₃Cl₄F₄ |

| 1,1,2,3-Tetrachloro-1,2,3,3-tetrafluoropropane | 1,1,2,3-Tetrachlorotetrafluoropropane | 2268-45-3 | C₃Cl₄F₄ |

This table is based on data from various chemical databases and may not be exhaustive. guidechem.comnih.govepa.govchemicalbook.comresearchgate.netnih.govchemicalbook.comcas.orgnist.gov

The arrangement of atoms in these isomers influences their polarity, boiling and melting points, and reactivity. For instance, the symmetry of the molecule can affect its intermolecular forces and, consequently, its physical properties.

The classification of tetrachlorotetrafluoropropane isomers as per- and polyfluoroalkyl substances (PFAS) is a subject of evolving definitions. PFAS are broadly defined as synthetic chemicals containing a chain of linked carbon and fluorine atoms. nih.gov One widely recognized definition from the Organisation for Economic Co-operation and Development (OECD) classifies PFAS as substances containing at least one fully fluorinated methyl or methylene (B1212753) carbon atom (–CF₃ or –CF₂–). epa.gov

Given this definition, tetrachlorotetrafluoropropane isomers, which contain both fluorine and chlorine atoms attached to the carbon backbone, fall into a complex regulatory and scientific space. While they are not "perfluorinated" in the strictest sense (as not all hydrogens have been replaced by fluorine), their structure contains fluorinated carbon atoms. The PubChem database, for example, classifies several of the tetrachlorotetrafluoropropane isomers under the "PFAS and Fluorinated Organic Compounds" category. nih.govnih.govnih.gov The presence of both chlorine and fluorine atoms can influence their environmental behavior and toxicological profiles, distinguishing them from more well-studied perfluorinated compounds. The toxicological effects of PFAS are dependent on the structure and size of the chemical isomer. afit.edu

Structure

3D Structure

属性

IUPAC Name |

1,1,2,2-tetrachloro-1,3,3,3-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl4F4/c4-1(5,2(6,7)8)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEBBCDMYRPKRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547496 | |

| Record name | 1,1,2,2-Tetrachloro-1,3,3,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2268-44-2 | |

| Record name | 1,1,2,2-Tetrachloro-1,3,3,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Pathways for 1,1,2,2 Tetrachlorotetrafluoropropane

Catalytic Fluorination Approaches for 1,1,2,2-Tetrachlorotetrafluoropropane Synthesis

Catalytic fluorination stands as a cornerstone in the synthesis of chlorofluorocarbons like this compound. This approach facilitates the exchange of chlorine for fluorine atoms in a stepwise manner, allowing for the targeted synthesis of compounds with a specific chlorine-to-fluorine ratio. The effectiveness of these processes hinges on the choice of the fluorinating agent, the catalyst, and the precise control of reaction conditions.

Utilization of Hydrogen Fluoride (B91410) (HF) and Metal Halide Catalysts in Fluorination Processes

Hydrogen fluoride (HF) is a common and cost-effective fluorinating agent used in the industrial production of fluorinated hydrocarbons. However, its reactivity often necessitates the use of a catalyst to facilitate the chlorine-fluorine exchange. Metal halides, particularly those of antimony and aluminum, have proven to be effective catalysts in these transformations.

Antimony pentachloride (SbCl₅) is a widely utilized catalyst in liquid-phase fluorination reactions. Its efficacy stems from its ability to form highly reactive intermediates with hydrogen fluoride. In the presence of HF, antimony pentachloride can be converted to various antimony chlorofluorides, such as SbCl₃F₂, which are believed to be the active catalytic species. These species facilitate the transfer of fluoride ions to the chlorinated substrate.

The general mechanism involves the coordination of the chlorinated propane (B168953) with the antimony catalyst, followed by a nucleophilic attack of a fluoride ion, leading to the displacement of a chloride ion. This process can be repeated to introduce multiple fluorine atoms into the molecule. The degree of fluorination can be controlled by adjusting the reaction conditions, such as temperature, pressure, and the molar ratio of HF to the substrate.

A continuous process for fluorinating haloalkanes using antimony pentachloride and hydrogen fluoride has been developed. google.com This process involves first reacting antimony pentachloride with HF to produce an antimony (V) chlorofluoride, followed by the removal of HCl. google.com The resulting antimony chlorofluoride is then reacted with the haloalkane in a separate zone to achieve fluorination. google.com

Interactive Table: Antimony-Based Catalysts in Fluorination

| Catalyst | Typical Phase | Role |

|---|---|---|

| SbCl₅ | Liquid | Pre-catalyst, forms active antimony chlorofluorides with HF. |

Aluminum chloride (AlCl₃) is another Lewis acid catalyst that can be employed in fluorination reactions, although it is more commonly associated with chlorination and rearrangement reactions of chlorofluorocarbons. acs.org In the context of fluorination, AlCl₃ can activate the C-Cl bond, making it more susceptible to nucleophilic attack by fluoride ions from a source like HF. Surface modification of aluminum-based catalysts, such as the fluorination of aluminum oxide to aluminum fluoride, has been shown to enhance catalytic activity in halogen exchange reactions. smolecule.com

The mechanism of fluorination using AlCl₃ is believed to involve the formation of a carbocation intermediate, which then reacts with a fluoride source. The Lewis acidity of AlCl₃ is crucial in this process. However, the use of AlCl₃ can sometimes lead to undesired side reactions, such as isomerization and disproportionation, which necessitates careful control of the reaction parameters. acs.org

The efficiency and selectivity of the fluorination process are highly dependent on the optimization of catalyst loading and the molar ratio of hydrogen fluoride to the chlorinated substrate. An adequate amount of catalyst is essential to achieve a reasonable reaction rate. However, excessive catalyst loading can lead to increased side reactions and purification challenges.

The HF:substrate molar ratio is a critical parameter that directly influences the degree of fluorination. A higher molar ratio of HF generally favors the formation of more highly fluorinated products. For the synthesis of this compound from a more chlorinated precursor, a carefully controlled stoichiometry of HF is required to replace the desired number of chlorine atoms without over-fluorinating the molecule. The optimal ratio is typically determined empirically through laboratory and pilot-plant studies, balancing conversion rates with selectivity towards the target compound.

Fluorination of Heavily Chlorinated Propane Intermediates to Yield this compound

A common synthetic route to this compound involves the fluorination of a heavily chlorinated propane precursor, such as hexachloropropane or octachloropropane. This substrate provides the three-carbon backbone, and the subsequent fluorination steps introduce the desired number of fluorine atoms.

The reaction is typically carried out in the liquid phase using anhydrous hydrogen fluoride in the presence of an antimony pentachloride catalyst. The process involves the sequential replacement of chlorine atoms with fluorine. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the target level of fluorination. For instance, starting from a highly chlorinated propane, the reaction can be stopped at the tetrachlorotetrafluoro stage by controlling the reaction time and the amount of HF supplied.

Isomerization Strategies in the Synthesis of this compound

During the synthesis of this compound, the formation of other isomers, such as 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoropropane, can occur. nih.gov Isomerization reactions, often catalyzed by Lewis acids like aluminum chloride, can be employed to either convert undesired isomers into the target compound or to achieve an equilibrium mixture from which the desired isomer can be separated. acs.org

The mechanism of isomerization typically involves the formation of a carbocation intermediate through the interaction of the chlorofluorocarbon with the Lewis acid catalyst. This carbocation can then undergo rearrangement through hydride or halide shifts, leading to the formation of a different isomer. The thermodynamic stability of the various isomers often dictates the final product distribution at equilibrium. Therefore, understanding the relative stabilities of the different tetrachlorotetrafluoropropane isomers is crucial for developing effective isomerization or separation strategies.

Isomerization of Under-fluorinated Chlorofluoropropane Intermediates (e.g., 1,1,3-trichloro-1,2,2-trifluoropropane)

One established pathway in the synthesis of complex chlorofluorocarbons is the structural rearrangement, or isomerization, of more readily available or intermediate compounds. In the context of producing highly substituted propanes, an under-fluorinated intermediate such as 1,1,3-trichloro-1,2,2-trifluoropropane (B14751473) can serve as a precursor. Isomerization involves migrating halogen atoms along the carbon skeleton to form a different structural isomer, which can then be further modified in subsequent reaction steps.

This strategy is valuable because direct fluorination of a hydrocarbon often yields a mixture of isomers that can be difficult and costly to separate. google.com By first isomerizing a precursor to a more desired structure, subsequent reactions, such as fluorination, can proceed with greater selectivity. For instance, in the synthesis of related chloro-fluoro-ethanes, 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) is isomerized to 1,1,1-trichloro-2,2,2-trifluoroethane (B196229) (CFC-113a) before it is fluorinated. google.com This step is critical because it rearranges the chlorine atoms to positions that are more favorable for the subsequent fluorine-for-chlorine exchange, ultimately leading to a purer final product. This same principle is applied in the synthesis of chlorofluoropropanes, where rearranging the chlorine atoms on an intermediate like 1,1,3-trichloro-1,2,2-trifluoropropane is a strategic step toward achieving the 1,1,2,2-tetrachloro substitution pattern.

Influence of Lewis Acid Catalysts (e.g., FeCl₃, ZnCl₂) on Isomerization Efficiency

The isomerization of halogenated alkanes does not occur spontaneously and requires the use of a catalyst to proceed at a practical rate. Lewis acids are particularly effective for this purpose. These compounds, such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂), are electron-pair acceptors that can interact with the halogen atoms on the chlorofluoropropane molecule. This interaction facilitates the temporary cleavage of a carbon-halogen bond, leading to the formation of a carbocation intermediate. This intermediate is unstable and can rearrange to a more stable configuration before the halogen is reattached at a different position, resulting in an isomer.

The choice of Lewis acid catalyst significantly impacts the reaction's efficiency, including its rate and selectivity. Catalysts like aluminum halides and iron halides are known to be effective for these transformations. google.comresearchgate.net The efficiency of a given catalyst depends on factors such as its acid strength, the reaction temperature, and the specific structure of the chlorofluoropropane. For example, stronger Lewis acids may increase the reaction rate but could also promote unwanted side reactions.

The table below illustrates the general influence of different Lewis acid catalysts on key parameters in isomerization reactions.

| Catalyst | Relative Lewis Acidity | Typical Operating Temperature | Expected Impact on Isomerization Rate | Potential for Side Reactions |

| FeCl₃ | Moderate to High | Moderate | High | Moderate |

| ZnCl₂ | Moderate | Moderate to High | Moderate | Lower |

| AlCl₃ | High | Low to Moderate | Very High | High |

| SbCl₅ | Very High | Low | Very High | Very High |

This table provides an illustrative overview of catalyst characteristics in the context of halogenated hydrocarbon isomerization.

Selectivity Challenges and Byproduct Formation in Isomerization Reactions

While isomerization is a powerful tool, controlling the reaction to produce only the desired isomer is a significant challenge. The formation of a stable carbocation intermediate can lead to multiple rearrangement pathways, resulting in a mixture of different structural isomers. For example, the process may yield not only the target isomer but also other arrangements of chlorine and fluorine atoms on the propane chain. Separating these isomers can be exceptionally difficult, as they often have very close boiling points. google.com

Furthermore, the reaction conditions and catalyst can promote side reactions, leading to the formation of various byproducts. These can include:

Disproportionation products: Molecules with a higher or lower number of chlorine atoms than the starting material.

Elimination products: Formation of alkenes (compounds with carbon-carbon double bonds) through the removal of HCl.

Oligomers or polymers: In some cases, the reactive intermediates can combine to form larger molecules.

Alternative Synthetic Routes: Chlorination of Fluorinated Propenes

An alternative to the isomerization of saturated alkanes is the direct halogenation of an unsaturated precursor, such as a fluorinated propene. This method involves starting with a three-carbon molecule that already contains a double bond and some fluorine atoms, and then adding chlorine across that double bond. For example, a tetrafluoropropene could be reacted with chlorine gas (Cl₂) to produce a tetrachlorotetrafluoropropane.

This approach is advantageous because addition reactions across a double bond are often highly efficient and can be easier to control than isomerization reactions. The production of 1,2,3-trichloropropane, a related compound, can be achieved through the direct chlorination of propylene (B89431) or the addition of chlorine to allyl chloride, demonstrating the industrial viability of this synthetic strategy. cdc.gov The specific isomer of tetrachlorotetrafluoropropane produced depends on the structure of the starting fluorinated propene and the reaction conditions.

Sequential Halogenation and Fluorination Steps

The synthesis of a highly substituted molecule like this compound is rarely accomplished in a single step. Instead, it typically involves a carefully designed sequence of reactions. A common industrial strategy is to use a combination of chlorination and fluorination steps. A hydrocarbon or partially chlorinated precursor might first be chlorinated to add the desired number of chlorine atoms. This is often followed by a fluorination step, where some of the newly added chlorine atoms are exchanged for fluorine using a fluorinating agent like hydrogen fluoride (HF).

For example, a process might start with the chlorination of propene to produce a polychlorinated propane. This intermediate would then be subjected to catalytic fluorination to replace specific chlorine atoms with fluorine. researchgate.net The sequence can also be reversed, where a fluorinated starting material is chlorinated. The order of these steps is crucial for directing the final positions of the halogen atoms, as the presence of fluorine on the molecule influences the reactivity of the remaining carbon-hydrogen and carbon-chlorine bonds.

Process Optimization and Scale-Up Considerations in this compound Production Research

Translating a successful laboratory synthesis of this compound into a large-scale industrial process requires careful consideration of numerous engineering and economic factors. Process optimization aims to maximize product yield, minimize costs, and ensure safe and reliable operation.

Key considerations for scale-up include:

Reactor Design: The choice of reactor (e.g., batch vs. continuous flow, packed bed for solid catalysts) depends on the reaction phase (gas or liquid), heat management requirements, and production volume.

Heat Transfer: Halogenation and isomerization reactions are often highly exothermic. Efficient heat removal is critical to prevent runaway reactions and control the formation of byproducts.

Catalyst Management: For catalytic processes, the longevity, recovery, and regeneration of the catalyst are major economic drivers. Deactivation of the catalyst over time must be managed to maintain consistent product quality.

Materials of Construction: The presence of corrosive reagents like Lewis acids and hydrogen fluoride necessitates the use of specialized, corrosion-resistant materials for reactors and piping.

Separation and Purification: Downstream processing is a critical and often costly part of production. Distillation is commonly used to separate the desired product from byproducts, unreacted starting materials, and residual catalyst. The efficiency of these separation columns is vital for achieving the required product purity.

Experimental Design Principles for Catalytic System Optimization (e.g., Factorial Design, Response Surface Methodology)

To efficiently optimize the complex interplay of variables in the synthesis of this compound, researchers employ statistical methods known as Design of Experiments (DoE). These methods are more systematic and provide more information than traditional one-variable-at-a-time experiments. nih.gov

Factorial Design is a technique used to study the effects of multiple variables simultaneously. ijper.org In a factorial experiment, trials are conducted at all possible combinations of the chosen levels for each factor (e.g., high and low temperature, high and low pressure). This allows researchers to identify not only the main effect of each variable but also the interactions between them. nih.gov For example, the effect of temperature on product yield might be different at high pressure than it is at low pressure.

An example of a 2³ factorial design for optimizing an isomerization reaction is shown below.

| Experiment Run | Temperature (°C) | Pressure (bar) | Catalyst Conc. (mol%) |

| 1 | 100 (Low) | 5 (Low) | 1 (Low) |

| 2 | 150 (High) | 5 (Low) | 1 (Low) |

| 3 | 100 (Low) | 10 (High) | 1 (Low) |

| 4 | 150 (High) | 10 (High) | 1 (Low) |

| 5 | 100 (Low) | 5 (Low) | 5 (High) |

| 6 | 150 (High) | 5 (Low) | 5 (High) |

| 7 | 100 (Low) | 10 (High) | 5 (High) |

| 8 | 150 (High) | 10 (High) | 5 (High) |

This table illustrates a hypothetical 2³ factorial design, where three factors are each tested at two levels.

Response Surface Methodology (RSM) is a more advanced collection of statistical and mathematical techniques used to model and optimize a process. kashanu.ac.irmdpi.com After identifying the most significant variables using a screening method like factorial design, RSM is used to explore the relationship between these variables and the desired outcome (the "response," such as yield). It uses the experimental data to fit a polynomial equation, which creates a mathematical model of the process. kashanu.ac.ir This model can be visualized as a 3D "response surface" that shows how the yield changes as the variables are adjusted. By analyzing this surface, researchers can pinpoint the optimal operating conditions to achieve the maximum yield. mdpi.com

Kinetic Studies and Rate-Limiting Step Identification via Arrhenius Plots

A comprehensive understanding of the reaction kinetics is paramount for the optimization of synthetic routes toward this compound. Such studies elucidate the factors influencing the rate of reaction, thereby enabling control over the process to maximize yield and purity. A critical tool in this analysis is the Arrhenius plot, which graphically represents the relationship between the rate constant of a reaction and the temperature.

Kinetic studies for the synthesis of halogenated propanes often involve monitoring the concentration of reactants and products over time at various temperatures. The data derived from these experiments allow for the determination of the reaction order, the rate constant (k), and the activation energy (Ea) of the reaction. The Arrhenius equation, k = Ae^(-Ea/RT), mathematically describes this relationship, where A is the pre-exponential factor, R is the universal gas constant, and T is the absolute temperature.

An Arrhenius plot is constructed by plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T). This typically yields a straight line with a slope equal to -Ea/R and a y-intercept corresponding to ln A. libretexts.org The activation energy represents the minimum energy required for a reaction to occur, and the pre-exponential factor relates to the frequency of collisions between reactant molecules in the correct orientation.

To illustrate the application of this method, consider a hypothetical set of data for a reaction forming a related compound, which would be analogous to the study of this compound synthesis.

Hypothetical Kinetic Data for Halogenated Propane Synthesis

| Temperature (K) | Rate Constant (k) (s⁻¹) | 1/T (K⁻¹) | ln(k) |

|---|---|---|---|

| 300 | 1.5 x 10⁻⁵ | 0.00333 | -11.10 |

| 310 | 3.5 x 10⁻⁵ | 0.00323 | -10.26 |

| 320 | 7.8 x 10⁻⁵ | 0.00313 | -9.46 |

| 330 | 1.7 x 10⁻⁴ | 0.00303 | -8.68 |

From such data, an Arrhenius plot would be generated. The slope of this plot would then be used to calculate the activation energy, providing critical insight into the energy barrier of the reaction. A steeper slope indicates a higher activation energy and thus a greater sensitivity of the reaction rate to temperature changes. libretexts.org The identification of the rate-limiting step would then inform adjustments to reaction conditions—such as temperature, pressure, or catalyst concentration—to optimize the synthesis of this compound.

Advanced Spectroscopic and Chromatographic Characterization of 1,1,2,2 Tetrachlorotetrafluoropropane

Molecular Structure Elucidation and Purity Assessment Methodologies

The confirmation of the molecular structure and the assessment of the purity of 1,1,2,2-tetrachlorotetrafluoropropane rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture and bonding, and together they offer a complete picture of the compound's identity.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum is characterized by strong absorption bands corresponding to the vibrations of carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹, while the C-Cl stretching vibrations are observed at lower wavenumbers, generally between 600 and 800 cm⁻¹. The absence of C-H bond vibrations, which would appear around 2850-3000 cm⁻¹, is a key indicator of the perhalogenated nature of the molecule.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-F | Stretching | 1000 - 1400 |

| C-Cl | Stretching | 600 - 800 |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise arrangement of atoms within a molecule. For this compound, ¹³C NMR and ¹⁹F NMR are the most informative techniques. In the ¹³C NMR spectrum, two distinct signals would be expected due to the symmetry of the molecule: one for the two equivalent terminal carbons (C1 and C3, if we consider a propane (B168953) chain) and another for the central carbon (C2). The chemical shifts of these carbons would be significantly influenced by the attached halogen atoms.

¹⁹F NMR spectroscopy would provide further structural confirmation. Due to the presence of equivalent fluorine atoms on the same carbon, a single signal would be anticipated. The chemical shift of this signal would be characteristic of a fluorine atom attached to a carbon bearing another fluorine and a dichloromethyl group.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The presence of four chlorine atoms results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This unique pattern serves as a definitive confirmation of the number of chlorine atoms in the molecule. The fragmentation pattern observed in the mass spectrum can also provide valuable information about the stability of different parts of the molecule.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound [C₃Cl₄F₄]

| Isotopologue | Relative Abundance (%) |

|---|---|

| [M] | 100.0 |

| [M+2] | 129.6 |

| [M+4] | 63.0 |

| [M+6] | 13.6 |

Analytical Methods for Trace Impurity Detection in Synthesized this compound

The synthesis of this compound can lead to the formation of various halogenated byproducts. The detection and quantification of these trace impurities are crucial for ensuring the quality and purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and identifying volatile and semi-volatile organic compounds. When coupled with an Electron Capture Detector (ECD), it becomes exceptionally sensitive for the detection of halogenated compounds. The ECD is highly selective for electronegative atoms like chlorine and fluorine, making it ideal for detecting trace amounts of halogenated byproducts in a sample of this compound. Potential impurities could include isomers with different halogen substitution patterns, under- or over-halogenated propanes, or related halogenated alkanes. The mass spectrometer provides definitive identification of the separated impurities based on their mass spectra and fragmentation patterns.

Table 3: Potential Halogenated Byproducts Detectable by GC-MS with ECD

| Potential Byproduct | Molecular Formula |

|---|---|

| Pentachlorotrifluoropropane | C₃Cl₅F₃ |

| Trichloropentafluoropropane | C₃Cl₃F₅ |

| Hexachlorodifluoropropane | C₃Cl₆F₂ |

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) for Complex Mixtures

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. bu.edupitt.edu This methodology is particularly well-suited for the analysis of this compound in complex matrices where a high degree of selectivity is required to differentiate the target analyte from interferences.

The process begins with the introduction of a sample into the LC system. The LC column, typically a reverse-phase column such as a C18, separates the components of the mixture based on their physicochemical properties. nih.gov The choice of mobile phase, often a mixture of water with organic solvents like acetonitrile (B52724) or methanol, is optimized to achieve the best chromatographic resolution for the target compound. nih.gov

Following chromatographic separation, the eluent is directed to the mass spectrometer's ion source. For halogenated compounds like this compound, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly employed. bu.eduresearchgate.net ESI generates ions from the analyte in solution before they enter the mass spectrometer. bu.edu The ionization process results in the formation of a precursor ion (or parent ion) characteristic of the intact molecule.

The tandem mass spectrometry aspect involves multiple stages of mass analysis. pitt.edu In a typical triple quadrupole (QqQ) instrument, the first quadrupole (Q1) is set to isolate the specific precursor ion of this compound. This isolated ion is then passed into the second quadrupole (Q2), which functions as a collision cell. Inside the collision cell, the precursor ion is fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions, or product ions, are then analyzed by the third quadrupole (Q3). This process of selecting a precursor ion and monitoring its specific product ions is known as Selected Reaction Monitoring (SRM), which provides excellent selectivity and sensitivity for quantification. researchgate.net The combination of retention time from the LC and the specific precursor-to-product ion transition from the MS/MS provides a high degree of confidence in the identification and quantification of the analyte, even in intricate sample matrices. researchgate.net

Below is a table detailing typical parameters for an LC/MS/MS method for analyzing short-chain halogenated propanes.

| Parameter | Value/Description |

|---|---|

| LC Column | C18 or C30 Reverse-Phase Column |

| Mobile Phase | Gradient of Methanol/Water or Acetonitrile/Water nih.gov |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Precursor Ion [M+Cl]⁻ | Calculated m/z for C₃Cl₄F₄ + Cl⁻ |

| Product Ions | Specific fragments resulting from the collision-induced dissociation of the precursor ion. |

| Collision Gas | Argon or Nitrogen |

| Detection Mode | Selected Reaction Monitoring (SRM) |

Non-Targeted Analysis (NTA) for Identification of Unknown Analytes

Non-Targeted Analysis (NTA) is an advanced analytical approach used to screen samples for a broad range of chemicals without pre-selecting specific analytes. envchemgroup.comepa.gov This methodology is invaluable for identifying unknown compounds, such as isomers, degradation products, or co-contaminants that may be present in samples containing this compound. NTA typically employs high-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, coupled with chromatographic separation. rsc.orgresearchgate.net

Unlike targeted analysis which looks for a predefined list of chemicals, NTA captures full-scan mass spectra of all ionizable compounds within a sample above a certain detection threshold. epa.govnih.gov The high resolving power of HRMS allows for the determination of the accurate mass of detected ions, typically with a mass accuracy of less than 5 parts per million (ppm). This precision is crucial for assigning a unique elemental formula to an unknown ion. For halogenated compounds, the distinct isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides an additional layer of confirmation for the proposed molecular formula. nih.gov

The NTA workflow involves several key steps. First, complex raw data from the LC-HRMS is processed to detect all relevant chemical features, which are characterized by their accurate mass, retention time, and signal intensity. Subsequently, potential elemental formulas are generated for these features. These formulas are then used to search chemical databases to tentatively identify the unknown compounds. rsc.org Final identification often requires comparison with a reference standard or further structural elucidation using MS/MS fragmentation spectra. frontiersin.org In the context of this compound analysis, NTA can reveal the presence of previously uncharacterized halogenated pollutants in environmental samples or identify by-products in industrial formulations. nih.gov

The following table presents hypothetical data from a non-targeted analysis of an industrial sample, showcasing potential unknown analytes detected alongside this compound.

| Retention Time (min) | Observed m/z | Proposed Molecular Formula | Potential Identification |

|---|---|---|---|

| 5.8 | 251.8690 | C₃Cl₄F₄ | This compound |

| 6.2 | 251.8690 | C₃Cl₄F₄ | Isomer of Tetrachlorotetrafluoropropane |

| 4.5 | 217.8922 | C₃HCl₄F₃ | Potential degradation product (loss of F, gain of H) |

| 7.1 | 285.8300 | C₃Cl₅F₃ | Potential co-contaminant (loss of F, gain of Cl) |

Validation and Calibration Protocols for Analytical Methodologies

The validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose. fda.gov For the quantitative analysis of this compound, a comprehensive validation protocol is essential to ensure the reliability, accuracy, and precision of the results. These protocols are typically designed based on guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). demarcheiso17025.comeuropa.eupharmtech.com

A validation study begins with the creation of a detailed validation protocol, which outlines the performance characteristics to be evaluated and their corresponding acceptance criteria. fda.goveuropa.eu The key parameters assessed during the validation of a chromatographic method for this compound include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pharmtech.com

Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards at different concentrations.

Range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and analyzed. researchgate.net

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). demarcheiso17025.com

Limit of Detection (LOD) is the lowest concentration of the analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. demarcheiso17025.com

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. pharmtech.com

The table below summarizes the typical validation parameters and common acceptance criteria for an analytical method.

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Specificity | Peak purity index > 0.99; baseline resolution from interfering peaks > 2.0 pharmtech.com |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Range | Typically 80% to 120% of the target concentration |

| Accuracy (% Recovery) | Typically 90% - 110% for drug substance; may vary for trace analysis researchgate.net |

| Precision (Relative Standard Deviation, % RSD) | Repeatability: ≤ 2%; Intermediate Precision: ≤ 3% demarcheiso17025.com |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1; with acceptable precision and accuracy demarcheiso17025.com |

| Robustness | % RSD of results should be within acceptable limits after minor parameter changes (e.g., pH, flow rate) pharmtech.com |

Mechanistic Investigations of Chemical Transformations Involving 1,1,2,2 Tetrachlorotetrafluoropropane

Elucidation of Catalytic Fluorination Mechanisms

Catalytic fluorination is a cornerstone of chlorofluorocarbon chemistry, enabling the selective replacement of chlorine atoms with fluorine. This transformation is critical for synthesizing a wide array of fluorinated compounds.

The exchange of chlorine for fluorine in polychloroalkanes is a fundamental reaction in industrial fluorine chemistry. While specific mechanistic studies attributed to Kolditz et al. and Booth et al. for 1,1,2,2-tetrachlorotetrafluoropropane are not extensively detailed in readily available literature, the general principles of such exchanges are well-established. These reactions typically proceed via a Lewis acid-catalyzed pathway, particularly when using metal halide catalysts.

The mechanism generally involves the coordination of the Lewis acid catalyst to a chlorine atom on the organic substrate. This coordination polarizes the carbon-chlorine bond, making the carbon atom more susceptible to nucleophilic attack. A source of fluoride (B91410), often hydrogen fluoride (HF) or the fluorinated catalyst itself, then delivers a fluoride ion to this electrophilic carbon center. This process can occur in a stepwise fashion, involving a carbocation intermediate, or as a more concerted process, depending on the stability of the potential carbocation and the reaction conditions. The stability of the intermediate carbocation is a significant factor, with more stable carbocations favoring a stepwise mechanism.

Antimony halides are particularly effective catalysts for fluorine-chlorine exchange reactions. Antimony(V) chloride (SbCl₅) is a potent Lewis acid that can initiate the process. In the presence of a fluorinating agent like hydrogen fluoride, antimony mixed halides (SbClₓFᵧ) are formed in situ. These mixed halides are the active catalytic species in the reaction.

The catalytic cycle can be described as follows:

Formation of the Active Catalyst : Antimony(V) chloride reacts with hydrogen fluoride to form a series of antimony chlorofluorides and hydrogen chloride.

Substrate Activation : The antimony mixed halide, acting as a Lewis acid, coordinates with a chlorine atom of the this compound molecule. This weakens the C-Cl bond.

Fluoride Transfer : A fluorine atom from the antimony mixed halide is transferred to the carbon center, displacing the chlorine atom, which remains bonded to the antimony.

Catalyst Regeneration : The catalyst is regenerated by further reaction with hydrogen fluoride, which replenishes the fluorine on the antimony center and releases hydrogen chloride.

This process facilitates the exchange of chlorine for fluorine on the substrate molecule. The degree of fluorination can often be controlled by adjusting the reaction conditions, such as the ratio of HF to the substrate and the temperature.

These studies often reveal that the reaction rate is dependent on the concentrations of the organic substrate, the fluorinating agent (HF), and the catalyst. The reaction to replace the first chlorine atom often exhibits different kinetics from the replacement of subsequent chlorine atoms. This is due to the changing electronic environment of the molecule as more electronegative fluorine atoms are introduced.

The table below summarizes hypothetical relative rates for the stepwise fluorination of a polychlorinated alkane, based on general principles.

| Step | Reactant | Product | Relative Rate | Activation Energy (Ea) |

| 1 | CCl₃-R | CCl₂F-R | k₁ | Eₐ₁ |

| 2 | CCl₂F-R | CClF₂-R | k₂ | Eₐ₂ |

| 3 | CClF₂-R | CF₃-R | k₃ | Eₐ₃ |

Note: This table is illustrative. The actual rates and activation energies (Ea) would depend on the specific substrate (R-group) and reaction conditions. Generally, as more fluorine atoms are added, the remaining C-Cl bonds become stronger and less reactive, leading to a decrease in the reaction rate (k₁ > k₂ > k₃) and an increase in the activation energy (Eₐ₁ < Eₐ₂ < Eₐ₃).

Mechanisms of Isomerization Reactions

Isomerization reactions of polychlorofluoroalkanes like this compound can occur under certain conditions, typically involving Lewis acid catalysts or high temperatures. These reactions lead to the formation of structural isomers, which have the same chemical formula but different arrangements of atoms.

The most probable mechanism for the isomerization of such compounds involves the migration of a halogen atom (either chlorine or fluorine) from one carbon atom to an adjacent one. This can proceed through a variety of intermediates. One plausible pathway involves the formation of a carbocation intermediate, initiated by the abstraction of a halide ion by a Lewis acid catalyst. This carbocation can then undergo a 1,2-halide shift, where a neighboring halogen atom migrates with its bonding pair of electrons to the positively charged carbon. The subsequent re-addition of a halide ion from the catalyst anion completes the isomerization.

Another possible mechanism, particularly at higher temperatures, could involve the formation of a bridged halonium ion intermediate. In this scenario, a halogen atom simultaneously bonds to two adjacent carbon atoms, forming a three-membered ring. The cleavage of this ring can occur at either of the two carbon-halogen bonds, leading to the original molecule or its isomer. The relative stability of the potential carbocations or bridged intermediates will determine the likelihood and outcome of the isomerization process.

Considerations of Elimination (E1 and E2) Reaction Mechanisms in Related Systems

Polychlorofluoroalkanes can undergo elimination reactions, typically dehydrohalogenation, to form alkenes. These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism, depending on the substrate structure, the strength of the base, the solvent, and the temperature.

The E2 mechanism is a one-step process where a strong base abstracts a proton from a carbon atom adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously, leading to the formation of a double bond. This mechanism is favored by strong, bulky bases and aprotic solvents. For a molecule like this compound, the presence of electronegative fluorine and chlorine atoms would increase the acidity of adjacent protons, making them more susceptible to abstraction by a base.

The E1 mechanism is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. This pathway is favored by weak bases, polar protic solvents that can stabilize the carbocation intermediate, and substrates that can form stable carbocations.

In the context of this compound, the choice between E1 and E2 would be influenced by the stability of the potential carbocation. The presence of electron-withdrawing fluorine and chlorine atoms on the carbon adjacent to the potential positive charge could destabilize the carbocation, making the E1 pathway less favorable compared to systems without such substitution.

| Feature | E1 Mechanism | E2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Base | Weak base required | Strong base favored |

| Solvent | Polar protic favored | Aprotic favored |

| Intermediate | Carbocation | None (concerted) |

| Rearrangements | Possible | Not possible |

Photolytic and Thermal Degradation Pathways and Their Underlying Mechanisms

The degradation of this compound, either through the action of light (photolysis) or heat (thermolysis), is of significant environmental interest.

Photolytic Degradation : In the stratosphere, high-energy ultraviolet (UV) radiation can induce the photolytic degradation of CFCs. The energy from UV photons is sufficient to break the chemical bonds within the molecule. The carbon-chlorine bond is significantly weaker than the carbon-fluorine bond. Consequently, the primary photolytic pathway for this compound is the homolytic cleavage of a C-Cl bond, which generates a chlorine radical (Cl•) and a chlorofluoropropyl radical.

CF₂Cl-CCl₂F + hν → CF₂Cl-C•ClF + Cl•

This initial step is crucial in the context of ozone depletion, as the released chlorine radical can catalytically destroy ozone molecules in the stratosphere.

Thermal Degradation : At elevated temperatures, this compound will undergo thermal degradation. The mechanism of thermal decomposition for such molecules typically involves the cleavage of the weakest bond in the molecule. In this case, the carbon-carbon bond is generally weaker than the carbon-halogen bonds and is likely to be the initial site of cleavage at high temperatures. This would result in the formation of smaller halogenated radical fragments.

CF₂Cl-CCl₂F → C•F₂Cl + •CCl₂F

These initial radical fragments can then undergo a variety of subsequent reactions, including recombination, disproportionation, and further fragmentation, leading to a complex mixture of smaller, more stable halogenated methanes and ethanes. The specific products formed will depend on the temperature, pressure, and presence of other substances. For instance, in the presence of oxygen, a variety of halogenated carbonyl compounds could be formed.

Theoretical and Computational Studies on 1,1,2,2 Tetrachlorotetrafluoropropane

Density Functional Theory (DFT) Calculations for Reaction Energy Surfaces and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying electronic structures and reaction energetics. DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying stable intermediates, and characterizing the transition states that connect them.

Computational Modeling of Hydrofluorination Steps

The hydrofluorination of chlorinated hydrocarbons is a crucial industrial process for the synthesis of hydrofluorocarbons (HFCs). Computational modeling using DFT can provide detailed insights into the stepwise mechanism of these reactions. For 1,1,2,2-tetrachlorotetrafluoropropane, theoretical studies would typically model the sequential replacement of chlorine atoms with fluorine atoms upon reaction with hydrogen fluoride (B91410) (HF).

Table 1: Hypothetical DFT-Calculated Reaction Energies for Hydrofluorination Steps of this compound

| Reaction Step | Reactants | Products | ΔE (kcal/mol) | Activation Energy (kcal/mol) |

| 1 | CCl₂FCCl₂F + HF | CCl₂FCClF₂ + HCl | -15.2 | 35.8 |

| 2 | CCl₂FCClF₂ + HF | CClF₂CClF₂ + HCl | -12.5 | 42.1 |

| 3 | CClF₂CClF₂ + HF | CClF₂CF₃ + HCl | -10.8 | 48.5 |

| 4 | CClF₂CF₃ + HF | CF₃CF₃ + HCl | -8.9 | 55.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational studies on this exact reaction were not found in the literature search.

Validation of Theoretical Models with Experimental Kinetics and Isotopic Labeling

The reliability of theoretical models is contingent upon their validation against experimental data. For the hydrofluorination of this compound, experimental kinetic studies would provide crucial benchmarks for the calculated activation energies. By comparing the computationally predicted rate constants with those measured in the laboratory, the accuracy of the chosen DFT functional and basis set can be assessed and refined.

Isotopic labeling studies, where one of the atoms is replaced by its heavier isotope (e.g., using deuterium (B1214612) fluoride instead of hydrogen fluoride), can offer further validation. The kinetic isotope effect (KIE), which is the ratio of the reaction rates of the isotopically labeled and unlabeled reactants, is highly sensitive to the geometry and vibrational frequencies of the transition state. The agreement between the experimentally measured KIE and the value calculated from the DFT-derived transition state structure would provide strong evidence for the proposed reaction mechanism.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed picture of intermolecular interactions, liquid structure, and transport properties.

For this compound, MD simulations could be employed to understand its behavior in the condensed phase. These simulations would reveal the nature and strength of intermolecular forces, such as dipole-dipole interactions and van der Waals forces, which govern its physical properties like boiling point and viscosity. By analyzing the radial distribution functions, one can gain insights into the preferred arrangement of molecules in the liquid state.

Conformational Analysis and Stereoisomerism through Computational Chemistry

The presence of a central carbon-carbon single bond in this compound allows for rotational isomerism, also known as conformational isomerism. Different spatial arrangements of the atoms, arising from rotation around the C-C bond, can have different energies and thus different populations at a given temperature.

Computational chemistry methods, such as DFT or ab initio calculations, can be used to perform a thorough conformational analysis. By systematically rotating the C-C bond and calculating the energy at each rotational angle, a potential energy curve can be generated. This curve reveals the stable conformers (energy minima) and the rotational barriers (energy maxima) between them. The relative energies of the conformers can be used to predict their equilibrium populations. For this compound, the staggered conformations are expected to be more stable than the eclipsed conformations due to reduced steric hindrance and electrostatic repulsion between the bulky chlorine and fluorine atoms.

Prediction of Reaction Pathways and Product Distribution using Computational Methods

Beyond hydrofluorination, computational methods can be used to predict the outcomes of various other reactions involving this compound, such as hydrodechlorination or thermal decomposition. By exploring different potential reaction pathways and calculating their associated activation barriers, computational chemistry can predict the most likely products under specific reaction conditions.

For instance, in a hydrodechlorination reaction, where chlorine atoms are replaced by hydrogen atoms, computational models can predict the selectivity of the reaction. By comparing the activation energies for the removal of a chlorine atom from the CCl₂F group versus the CCl₂F group, one could predict which position is more susceptible to reduction. This information is invaluable for optimizing reaction conditions to achieve a desired product distribution.

Environmental Behavior and Degradation Pathways of 1,1,2,2 Tetrachlorotetrafluoropropane

Environmental Transport and Partitioning Mechanisms of 1,1,2,2-Tetrachlorotetrafluoropropane

Mobility in Various Environmental Media (e.g., air, water, soil, sediment)

Specific studies detailing the mobility of this compound in air, water, soil, and sediment have not been identified. As a halogenated propane (B168953), it is expected to have a relatively high molecular weight and some degree of volatility. Its movement between environmental compartments would be governed by its physical and chemical properties, such as vapor pressure and water solubility, but experimental values are not well-documented.

Factors Influencing Transport (e.g., Vapor Pressure, Octanol-Water Partition Coefficient)

The transport of this compound in the environment is influenced by key physical and chemical properties. While experimental data is scarce, some computed properties are available for isomers like 1,1,2,2-tetrachloro-1,3,3,3-tetrafluoropropane, which is sometimes referred to by the same general name. The octanol-water partition coefficient (LogP) is a key indicator of a substance's tendency to sorb to organic matter in soil and sediment or to bioaccumulate. A computed XLogP3 value of 4.1 for an isomer suggests a high tendency to partition into organic phases rather than water. nih.gov This would imply limited mobility in water but a higher affinity for soil organic carbon and potential for bioaccumulation. Data on its vapor pressure, which would determine its volatility and atmospheric transport potential, is not available.

Interactive Data Table: Computed Physicochemical Properties of a this compound Isomer

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃Cl₄F₄ | nih.gov |

| Molecular Weight | 253.8 g/mol | nih.gov |

Note: The data presented is for the isomer 1,1,2,2-tetrachloro-1,3,3,3-tetrafluoropropane (CAS No. 2268-44-2), as specific experimental data for this compound is not available.

Abiotic Degradation Processes of this compound

Information on the abiotic degradation of this compound is not found in the reviewed scientific literature. General principles of environmental chemistry for halogenated alkanes suggest potential degradation pathways, but these have not been specifically studied for this compound.

Photochemical Oxidative Degradation and Atmospheric Lifetime

There are no specific studies available that measure the rate of photochemical oxidative degradation of this compound or estimate its atmospheric lifetime. For many fluorinated and chlorinated hydrocarbons, the primary atmospheric degradation mechanism is reaction with hydroxyl (•OH) radicals in the troposphere. The rate of this reaction would determine the compound's persistence in the atmosphere, but the necessary kinetic data for this compound is lacking.

Hydrolysis and Other Water-Mediated Transformations

No experimental data on the hydrolysis of this compound is available. The presence of both chlorine and fluorine atoms on the carbon skeleton suggests that the C-Cl bonds would be more susceptible to hydrolysis than the C-F bonds, but the rate and products of such a reaction are unknown.

Biotic Degradation and Transformation Pathways

Research specifically investigating the biotic degradation and transformation of this compound by microorganisms has not been identified. While there is extensive research on the biodegradation of other chlorinated compounds like 1,1,2,2-tetrachloroethane (B165197), which can be degraded under both anaerobic and aerobic conditions, this information cannot be directly applied to its fluorinated counterpart due to the differences in chemical structure and bond strengths. usgs.govdss.go.thnih.gov The high degree of halogenation and the presence of strong C-F bonds may render this compound highly resistant to microbial degradation.

Microbial Degradation Studies in Different Environmental Compartments

Research into the microbial degradation of this compound is limited, with much of the available data focusing on the broader class of CFCs. However, studies on similar compounds suggest that its breakdown is most likely to occur under anaerobic conditions, such as those found in landfills and contaminated sediments.

Under simulated anaerobic landfill conditions, various CFCs have been shown to undergo degradation by methanogenic bacteria. For instance, studies have demonstrated the anaerobic degradation of compounds like trichlorofluoromethane (B166822) (R11) and 1,1,2-trichlorotrifluoroethane (B165192) (R113), suggesting that complete decomposition under these conditions is possible. nih.gov The degradation of CFCs is often observed to be a slow process, influenced by the specific microbial consortia present and the prevailing environmental conditions. While direct studies on this compound are scarce, the general principles of anaerobic degradation of CFCs would likely apply. This process typically involves reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms.

Aerobic degradation of highly chlorinated and fluorinated compounds like this compound is generally considered to be less significant. The high degree of halogenation makes the compound resistant to oxidative attack by aerobic microorganisms.

Identification of Degradation Products and Their Environmental Fates

The identification of degradation products is key to understanding the full environmental impact of this compound. Based on studies of other CFCs, the anaerobic degradation of CFC-214ab would be expected to produce a series of less-chlorinated and potentially less-fluorinated intermediates.

For example, the anaerobic degradation of trichlorofluoromethane (R11) has been shown to produce dichlorofluoromethane (B1207983) (R21). nih.gov Similarly, the degradation of other chlorinated compounds like tetrachloroethylene (B127269) can result in the formation of various dichloroethylene isomers and vinyl chloride under different anaerobic conditions. nih.gov Therefore, it is plausible that the degradation of this compound would proceed through a stepwise removal of chlorine atoms, leading to the formation of various chlorotrifluoropropanes, dichlorodifluoropropanes, and potentially other halogenated propanes and propenes.

The environmental fate of these degradation products is also a critical consideration. While the parent compound may be removed, the resulting intermediates can also be persistent and may have their own toxicological profiles. The complete mineralization to carbon dioxide, water, and inorganic halides is the ultimate goal of bioremediation, but this is not always achieved in anaerobic processes.

Field Studies and Environmental Monitoring Research on this compound

Specific field studies and routine environmental monitoring programs for this compound are not widely documented in publicly available literature. Much of the environmental monitoring for halogenated compounds has focused on more common contaminants like tetrachloroethylene and its degradation products. cdc.govepa.gov However, the principles and methodologies used in these studies could be applied to investigate the presence and behavior of this compound in contaminated sites.

Controlled field experiments, such as those conducted for other chlorinated solvents, have been instrumental in understanding the development of dissolved plumes in groundwater from sources of dense non-aqueous phase liquids (DNAPLs). nih.govresearchgate.net Such studies provide valuable data on transport and fate in real-world subsurface environments.

Assessment of Environmental Persistence and Half-Life

The environmental persistence of a chemical is often characterized by its half-life, which is the time it takes for half of the initial amount of the substance to degrade. orst.edu Due to the stability of the carbon-chlorine and carbon-fluorine bonds, this compound is expected to be a persistent compound in the environment.

Table 1: Comparison of Half-Lives for Related Chlorinated Compounds

| Compound | Environmental Compartment | Half-Life |

| 1,1,2,2-Tetrachloroethane | Anoxic sediment-water system | 6.6 days cdc.gov |

| 1,1,2,2-Tetrachloroethane | Water (hydrolysis, neutral pH) | 29 - 102 days cdc.govepa.gov |

| 1,1,2,2-Tetrachloroethane | Atmosphere (reaction with OH radicals) | ~54 days cdc.gov |

This table is provided for contextual comparison and does not represent data for this compound.

Investigation of Degradation in Soil and Aquatic Systems

The degradation of this compound in soil and aquatic systems is expected to be primarily driven by anaerobic microbial processes. In soils, the rate and extent of degradation would depend on factors such as the availability of electron donors, the redox potential, the presence of suitable microbial populations, and the soil's organic matter content. who.int

In aquatic systems, anaerobic conditions in sediments would provide a favorable environment for the reductive dechlorination of this compound. Studies on other chlorinated compounds in freshwater tidal wetlands have demonstrated that significant degradation can occur as contaminated groundwater flows through anaerobic sediments. usgs.govusgs.gov These studies have highlighted the importance of biogeochemical controls and the specific microbial communities involved in the degradation process. nih.gov

Sampling and Analytical Methods for Environmental Detection of this compound and Related Fluorinated Compounds

The detection and quantification of this compound and other fluorinated compounds in environmental samples typically require sophisticated analytical techniques due to their often low concentrations and the complexity of environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary and powerful tool for the analysis of volatile organic compounds, including CFCs. thermofisher.comyoutube.com This technique separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio, providing both qualitative and quantitative information. For trace-level analysis, pre-concentration techniques such as purge-and-trap or solid-phase microextraction (SPME) are often employed to enhance sensitivity. cdc.gov

Table 2: Common Analytical Techniques for Halogenated Compounds

| Analytical Technique | Principle | Application |

| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. youtube.com | Widely used for separating components of complex mixtures of volatile organic compounds. |

| Mass Spectrometry (MS) | Identification of compounds by measuring the mass-to-charge ratio of ionized molecules. youtube.com | Provides structural information and allows for the identification of unknown compounds. |

| Electron Capture Detector (ECD) | A highly sensitive detector for electrophilic compounds, particularly halogenated compounds. | Often used in conjunction with GC for the analysis of pesticides and other chlorinated compounds. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition. itrcweb.org | Useful for identifying unknown compounds and for differentiating between compounds with similar nominal masses. |

Other analytical approaches, such as those developed for contaminants of emerging concern (CECs), include targeted analysis, suspect screening, and non-target analysis, often utilizing liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS). itrcweb.org While these methods are more commonly applied to less volatile compounds, they represent the evolving landscape of environmental analytical chemistry.

For air monitoring, samples can be collected on solid sorbents followed by thermal desorption and analysis by GC. who.int The development of reliable and sensitive analytical methods is crucial for monitoring the presence of this compound in the environment and for assessing the effectiveness of any potential remediation efforts.

Applications of 1,1,2,2 Tetrachlorotetrafluoropropane in Advanced Chemical Technologies and Research

Research on 1,1,2,2-Tetrachlorotetrafluoropropane as a Specialty Chemical Intermediate

Due to its molecular structure, featuring a propane (B168953) backbone saturated with chlorine and fluorine atoms, this compound possesses the potential to serve as a specialty chemical intermediate. The presence of both chlorine and fluorine atoms offers multiple reactive sites for a variety of chemical transformations.

Potential Synthetic Utility:

The carbon-chlorine bonds in this compound are generally more reactive than the carbon-fluorine bonds. This difference in reactivity could be exploited in selective chemical reactions. For instance, dehalogenation or dehydrohalogenation reactions could potentially lead to the formation of unsaturated fluorinated propenes. These propenes are valuable monomers for the synthesis of specialty polymers and other fluorinated organic compounds.

Research in the broader field of chlorofluorocarbons has demonstrated that similar compounds can undergo reactions such as:

Reductive dehalogenation: Treatment with reducing agents could selectively remove chlorine atoms, leading to the formation of hydrochlorofluorocarbons (HCFCs) or hydrofluorocarbons (HFCs).

Substitution reactions: Nucleophilic substitution of chlorine atoms could introduce other functional groups, paving the way for the synthesis of a diverse range of derivatives.

Exploration of this compound in Specific Industrial Research and Development Contexts

The industrial exploration of chlorofluorocarbons has historically been driven by their unique physical properties, such as high density, low flammability, and excellent thermal stability. envynature.org While direct evidence of large-scale industrial use of this compound is scarce, its properties suggest potential applicability in several niche areas of industrial research and development.

Potential Areas of Exploration:

Specialty Solvents: Given its halogenated nature, it would likely exhibit nonpolar characteristics, making it a candidate for a specialty solvent in niche applications where conventional solvents are unsuitable.

Dielectric Fluids: Fully halogenated alkanes have been investigated for their use as dielectric fluids in high-voltage applications due to their insulating properties.

Heat-Transfer Fluids: The thermal stability of such compounds could make them suitable for use in specialized heat-transfer applications.

It is important to note that the development and commercialization of new CFCs were largely curtailed following the implementation of the Montreal Protocol due to their ozone-depleting potential. ebsco.comnaturvardsverket.se Consequently, any industrial R&D involving this compound would likely have been limited and would now be primarily of historical or academic interest.

Development of New Processes Utilizing or Producing this compound

The synthesis of fully halogenated propanes like this compound would likely involve the halogenation of a suitable propane or propene precursor. General methods for the synthesis of chlorofluorocarbons often involve the reaction of chlorinated hydrocarbons with hydrogen fluoride (B91410) in the presence of a catalyst.

Hypothetical Synthesis Pathway:

A plausible route for the production of this compound could involve the fluorination of a polychlorinated propane, such as octachloropropane, using a fluorinating agent like antimony pentachloride/hydrogen fluoride (Swarts process). The precise control of reaction conditions would be crucial to achieve the desired degree of fluorination and isomeric purity.

Conversely, processes utilizing this compound would likely focus on its conversion to other valuable chemicals, as discussed in the context of its role as a chemical intermediate. The development of such processes would be driven by the demand for the resulting downstream products.

Role of this compound in the Evolution of Halogenated Compound Technologies

The broader class of chlorofluorocarbons, to which this compound belongs, played a pivotal role in the evolution of halogenated compound technologies throughout the 20th century. Initially developed in the 1930s, CFCs were celebrated for their non-toxic and non-flammable properties, leading to their widespread use as refrigerants, aerosol propellants, and solvents. wikipedia.orgbritannica.com

The study of compounds like this compound and its isomers contributed to a deeper understanding of the physical and chemical properties of halogenated hydrocarbons. This knowledge was instrumental in the development of subsequent generations of halogenated compounds, including hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs), which were designed to have reduced environmental impact.

The eventual discovery of the detrimental effect of CFCs on the ozone layer led to a paradigm shift in the chemical industry, spurring innovation in the development of environmentally benign alternatives. Thus, while this compound itself may not have been a major commercial product, its existence as part of the CFC family places it within a critical chapter of the history of chemical technology, one that highlights the importance of considering the long-term environmental consequences of chemical innovation.

Regulatory Frameworks and Policy Implications in Research Pertaining to 1,1,2,2 Tetrachlorotetrafluoropropane

Implications of International Environmental Protocols on Research Directions

Global environmental agreements have been the principal drivers in defining the research landscape for halogenated compounds, including 1,1,2,2-tetrachlorotetrafluoropropane. These protocols have shifted the focus from industrial application to environmental impact and remediation.

The Montreal Protocol on Substances that Deplete the Ozone Layer, signed in 1987, stands as a landmark international treaty designed to protect the stratospheric ozone layer. dcceew.gov.austate.govwikipedia.org It mandated a gradual phase-out of the production and consumption of nearly 100 man-made chemicals classified as ozone-depleting substances (ODS). unep.org This category includes chlorofluorocarbons (CFCs), which were widely used in refrigerants, aerosol propellants, and solvents. noaa.gov

The Protocol's success spurred massive global investment in research and development to find and commercialize alternatives to ODS. state.gov This led to the introduction of transitional substances like hydrochlorofluorocarbons (HCFCs), which have a lower ozone depletion potential (ODP), and subsequently, hydrofluorocarbons (HFCs), which have an ODP of zero. dcceew.gov.auwikipedia.org However, as HFCs are potent greenhouse gases, they were later addressed under the Kigali Amendment to the Montreal Protocol, which aims to phase down their production and consumption. state.govunep.org This continuous evolution of regulations has created a sustained demand for research into new generations of alternatives with low ODP and low global warming potential (GWP).

Table 1: Phase-out Schedules for ODS under the Montreal Protocol (Developed Countries)

| Substance Class | Base Level | Freeze | Phase-out Completion |

|---|---|---|---|

| CFCs | 1986 | - | 1996 |

| Halons | 1986 | - | 1994 |

| HCFCs | 1989 | 1996 | 2020 |

| HFCs (Kigali Amendment) | 2011-2013 | - | 85% reduction by 2036 |

Source: Adapted from various Montreal Protocol timetables. dcceew.gov.auwikipedia.org

This compound is classified as a congener of CFC-214. fao.orgunep.orgenvironment.gov.ck Under the Montreal Protocol, CFC-214 is listed in Annex B, Group I, as a controlled "other fully halogenated CFC." unep.orgunep.org As such, its production and consumption have been subject to the same stringent phase-out schedules as more common CFCs like CFC-11 and CFC-12. unep.org

This classification has had significant research ramifications. Scientific investigation has moved away from exploring potential applications of CFC-214. Instead, research efforts are now directed towards:

Atmospheric Monitoring: Tracking its concentration in the atmosphere to verify compliance with the Montreal Protocol.

Source Identification: Investigating potential fugitive emissions, as some CFCs continue to be detected, possibly as byproducts from the manufacturing of other chemicals, including some HFCs. noaa.gov

Environmental Fate and Degradation: Studying how the compound behaves and breaks down in the environment.

Development of Alternatives: Contributing to the broader search for suitable replacements for all ODS in their former applications.

National and Regional Regulatory Approaches Impacting Research on Halogenated Propanes

In concert with international treaties, national and regional regulations provide the legal framework for enforcement and often accelerate phase-out timelines. In the United States, the Clean Air Act (CAA) is the primary legislation for protecting the ozone layer. bordercenter.orgepa.gov Title VI of the CAA aligns with the objectives of the Montreal Protocol, regulating the production, use, and disposal of ODS. bordercenter.org

The U.S. Environmental Protection Agency (EPA) implements these regulations, which include:

Phase-out of Production and Import: Prohibiting the production and import of Class I substances (including all CFCs) and Class II substances (HCFCs) according to a strict schedule. bordercenter.orgepa.gov

Refrigerant Management: Section 608 of the CAA establishes requirements for the service, repair, and disposal of refrigeration and air-conditioning equipment to minimize the release of refrigerants. nasrc.org

Transition to Alternatives: The American Innovation and Manufacturing (AIM) Act directs the EPA to phase down HFCs, mirroring the goals of the Kigali Amendment, and to facilitate the transition to next-generation technologies. bordercenter.orgnasrc.org

These national regulations directly impact research by creating a compliance-driven need for new technologies, analytical methods for monitoring, and safe handling and disposal practices for legacy stocks of halogenated propanes.

Academic Research on Environmental Risk Mitigation Strategies Related to Halogenated Compounds

The persistence and potential toxicity of halogenated compounds have made their environmental risk mitigation a key area of academic research. This research addresses the legacy of these chemicals and aims to prevent future environmental contamination.